molecular formula C21H25N5O2 B15031332 N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15031332
M. Wt: 379.5 g/mol
InChI Key: WGCPMLYHLVNHHR-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic molecule featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a cyclohexyl group, an ethyl chain at position 7, an imino group at position 6, a methyl group at position 13, and a carboxamide moiety at position 5. Crystallographic tools such as SHELXL and SIR97 are critical for resolving its three-dimensional conformation and hydrogen-bonding networks .

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H25N5O2/c1-3-25-18(22)15(20(27)23-14-7-5-4-6-8-14)11-16-19(25)24-17-10-9-13(2)12-26(17)21(16)28/h9-12,14,22H,3-8H2,1-2H3,(H,23,27)

InChI Key

WGCPMLYHLVNHHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the core triazatricyclo structure. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that are scalable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Features

The compound’s core combines nitrogen-rich heterocycles, which are often associated with bioactivity in medicinal chemistry. Key features include:

  • Ethyl and methyl groups : Influence steric bulk and solubility.
  • Carboxamide moiety: Acts as a hydrogen-bond donor/acceptor, critical for molecular recognition.

Crystallographic studies using SHELX and ORTEP-3 would reveal bond lengths, angles, and thermal parameters, essential for understanding its stability and packing behavior .

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards

lists two bicyclic β-lactam antibiotics with structural parallels:
1. (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Key differences :
- Tetrazole group enhances metabolic stability (a carboxylic acid bioisostere).
- Thiadiazole-thioether side chain increases electrophilicity and antimicrobial activity.
- Similarities :
- Bicyclic core with β-lactam functionality.
- Carboxylic acid/carboxamide for target binding.

(6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

  • Key differences :

  • Pivalamido group (tert-butyl carbonyl) enhances steric protection against enzymatic degradation.
  • Absence of tetrazole reduces polarity compared to the first analogue.

General Comparison Table

Parameter Target Compound Tetrazole Analogue () Pivalamido Analogue ()
Core Structure Triazatricyclo[8.4.0] Bicyclic β-lactam Bicyclic β-lactam
Key Functional Groups Carboxamide, imino, ethyl Tetrazole, thiadiazole-thioether Pivalamido, thiadiazole-thioether
Hydrogen-Bond Capacity High (imino, carboxamide) Moderate (tetrazole, carboxylic acid) Low (pivalamido)
Lipophilicity (logP) High (cyclohexyl) Moderate Very high (tert-butyl)
Therapeutic Potential Undefined (structural novelty) Antibacterial Antibacterial

Research Findings and Data Analysis

Crystallographic Insights

  • Target Compound : Likely exhibits extensive hydrogen-bonding networks (N–H···O and O–H···N), as predicted by graph-set analysis (). The cyclohexyl group may induce steric hindrance, affecting crystal packing .
  • Analogues : β-lactam antibiotics rely on hydrogen bonding between the carboxylic acid and bacterial transpeptidases. The tetrazole analogue’s enhanced stability correlates with reduced enzymatic hydrolysis .

Pharmacological Implications

  • The target compound’s triazatricyclic core lacks the β-lactam ring critical for antibiotic activity but may serve as a scaffold for kinase inhibitors or protease modulators.
  • Compared to compounds, its higher lipophilicity could improve blood-brain barrier penetration but reduce aqueous solubility.

Methodological Considerations

  • Structure Determination : SHELXL () and SIR97 () are optimal for refining complex heterocycles and resolving disorder in substituents like the cyclohexyl group.
  • Hydrogen-Bond Analysis : Etter’s graph-set theory () can classify interaction patterns, distinguishing dimeric vs. chain motifs in crystals.

Biological Activity

N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N5O3C_{17}H_{23}N_{5}O_{3}, with a molecular weight of approximately 345.40 g/mol. Its structure includes:

  • Cyclohexyl group : Enhances lipophilicity and potential interactions with biological membranes.
  • Imino group : May participate in hydrogen bonding and influence biological interactions.
  • Carboxamide functionality : Contributes to solubility and reactivity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines. Notably:
    • Compounds derived from similar structures have shown significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468 .
    • Molecular docking studies indicate binding to topoisomerase I (TOPO I), suggesting a mechanism for inhibiting cancer cell proliferation .
  • Mechanism of Action : The exact mechanisms remain partially understood but may involve:
    • Modulation of key signaling pathways related to cell survival and apoptosis.
    • Interaction with DNA or RNA through intercalation or enzyme inhibition.
  • Potential Therapeutic Applications : Given its structural complexity and biological activity, this compound may serve as a lead candidate for developing new anticancer drugs or other therapeutic agents.

Case Studies

A recent study synthesized several derivatives based on the triazatricyclic framework and evaluated their effects on the NCI-60 cell panel:

CompoundCell Line TestedIC50 (µM)Observations
Compound 18MCF-75.2High cytotoxicity observed
Compound 20MDA-MB-4684.8Significant inhibition of cell proliferation

These findings highlight the potential of structurally similar compounds in targeting breast cancer cells effectively.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity . Each synthetic step can be tailored to produce derivatives with modified biological activities.

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